N1-(2-(4-hydroxypiperidin-1-yl)ethyl)-N2-(3-(methylthio)phenyl)oxalamide
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Overview
Description
N1-(2-(4-hydroxypiperidin-1-yl)ethyl)-N2-(3-(methylthio)phenyl)oxalamide is a compound that features a piperidine ring, a phenyl group with a methylthio substituent, and an oxalamide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-(4-hydroxypiperidin-1-yl)ethyl)-N2-(3-(methylthio)phenyl)oxalamide typically involves multiple stepsThe reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow synthesis and automated reaction systems can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N1-(2-(4-hydroxypiperidin-1-yl)ethyl)-N2-(3-(methylthio)phenyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group on the piperidine ring can be oxidized to form a ketone or aldehyde.
Reduction: The oxalamide linkage can be reduced to form amines.
Substitution: The methylthio group on the phenyl ring can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while reduction of the oxalamide linkage can produce primary or secondary amines .
Scientific Research Applications
N1-(2-(4-hydroxypiperidin-1-yl)ethyl)-N2-(3-(methylthio)phenyl)oxalamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N1-(2-(4-hydroxypiperidin-1-yl)ethyl)-N2-(3-(methylthio)phenyl)oxalamide involves its interaction with specific molecular targets. The piperidine ring and phenyl group can bind to enzymes or receptors, modulating their activity. The oxalamide linkage may also play a role in stabilizing the compound’s interaction with its targets .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other piperidine derivatives and oxalamide-containing molecules. Examples include:
- N1-(2-(4-hydroxypiperidin-1-yl)ethyl)-N2-(3-(methylthio)phenyl)acetamide
- N1-(2-(4-hydroxypiperidin-1-yl)ethyl)-N2-(3-(methylthio)phenyl)urea .
Uniqueness
N1-(2-(4-hydroxypiperidin-1-yl)ethyl)-N2-(3-(methylthio)phenyl)oxalamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its oxalamide linkage and methylthio substituent differentiate it from other piperidine derivatives, potentially leading to unique interactions with molecular targets .
Properties
IUPAC Name |
N-[2-(4-hydroxypiperidin-1-yl)ethyl]-N'-(3-methylsulfanylphenyl)oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O3S/c1-23-14-4-2-3-12(11-14)18-16(22)15(21)17-7-10-19-8-5-13(20)6-9-19/h2-4,11,13,20H,5-10H2,1H3,(H,17,21)(H,18,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCNOEPFYLUOVJY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)NC(=O)C(=O)NCCN2CCC(CC2)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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